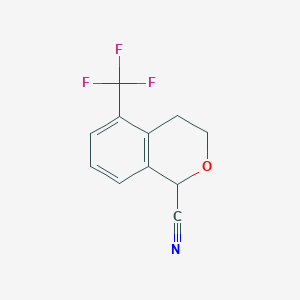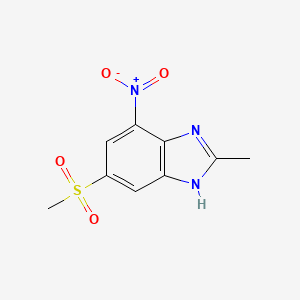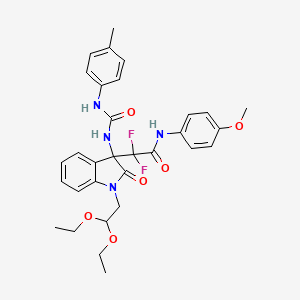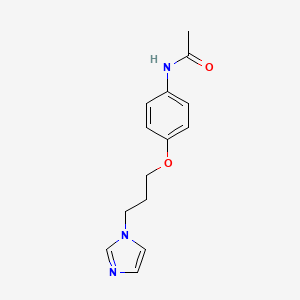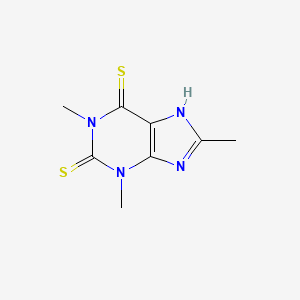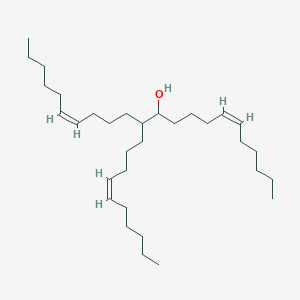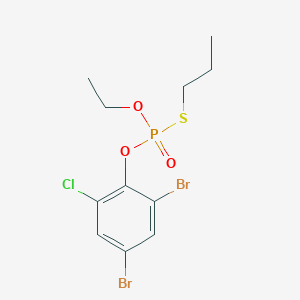
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate: is an organophosphate compound known for its use as an intermediate in various chemical reactions. It is characterized by its molecular formula C11H14Br2ClO3PS and is often utilized in research settings due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4-dibromo-6-chlorophenol . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology helps in optimizing the yield and reducing the production costs .
Análisis De Reacciones Químicas
Types of Reactions: O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Sodium hydroxide, under aqueous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .
Aplicaciones Científicas De Investigación
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals
Mecanismo De Acción
The mechanism of action of O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The compound’s molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
Comparación Con Compuestos Similares
Profenofos: Another organophosphate compound with similar insecticidal properties.
Chlorpyrifos: Known for its use as a pesticide with a similar mechanism of action.
Diazinon: Another organophosphate insecticide with comparable chemical properties.
Uniqueness: O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific chemical structure, which includes both bromine and chlorine atoms. This structure contributes to its distinct reactivity and potency compared to other organophosphate compounds .
Propiedades
Fórmula molecular |
C11H14Br2ClO3PS |
|---|---|
Peso molecular |
452.53 g/mol |
Nombre IUPAC |
1,5-dibromo-3-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H14Br2ClO3PS/c1-3-5-19-18(15,16-4-2)17-11-9(13)6-8(12)7-10(11)14/h6-7H,3-5H2,1-2H3 |
Clave InChI |
VXKBCKFJQRUJHH-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


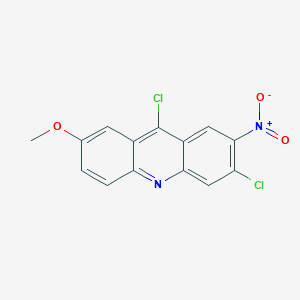
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)



![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
